

Application Note: Visualizing Aurein 2.6-Bacterial Interactions Using Fluorescent Microscopy

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Compound of Interest

Compound Name: Aurein 2.6

Cat. No.: B12370154

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Audience: Researchers, scientists, and drug development professionals.

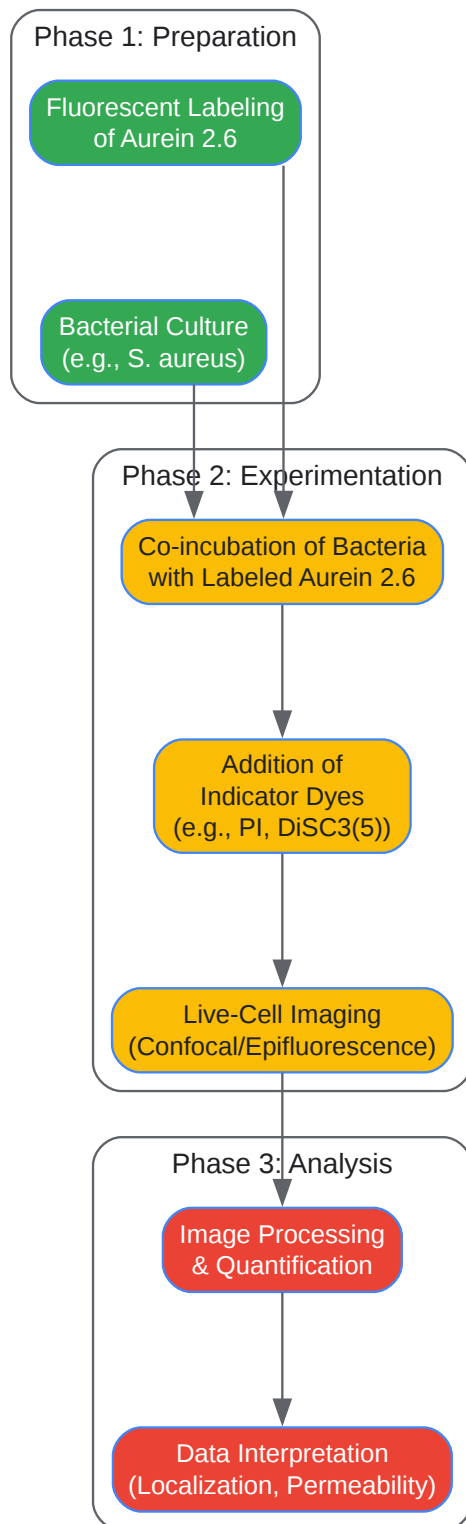
Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. **Aurein 2.6** is an AMP isolated from the Australian bell frog *Litoria aurea*, which has demonstrated activity primarily against Gram-positive bacteria.[1] Understanding the precise mechanism of action is crucial for the development and optimization of AMP-based drugs. Live-cell fluorescence microscopy is a powerful tool for elucidating the dynamic interactions between AMPs and bacterial cells in real-time.[2][3] This application note provides detailed protocols for fluorescently labeling **Aurein 2.6** and using microscopy to visualize its interaction with bacteria, assess membrane permeabilization, and measure changes in membrane potential. The primary mechanism of related aurein peptides involves the formation of small, ion-selective pores in the cell membrane, leading to depolarization and a disruption of ion homeostasis, without causing large-scale membrane rupture.[4][5]

Key Experimental Workflows

The overall process involves preparing the fluorescently labeled peptide and target bacteria, performing the microscopy-based interaction assays, and finally, analyzing the acquired images and data.

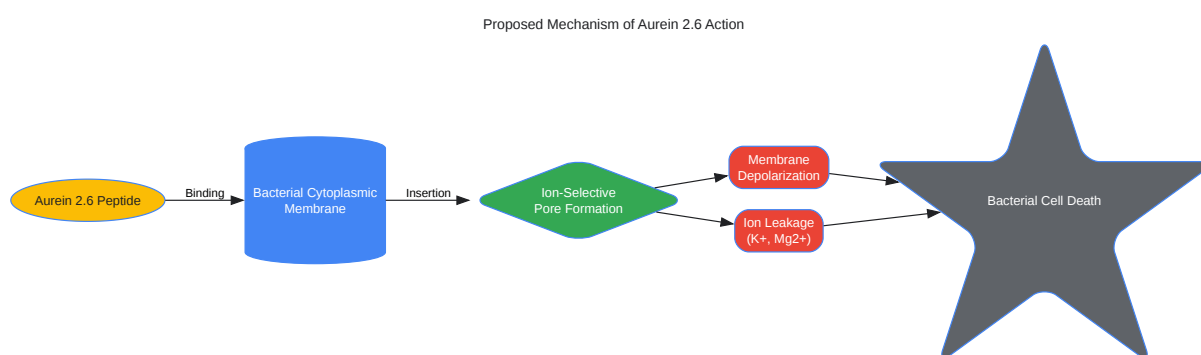
Experimental Workflow for Aurein 2.6 Microscopy

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Caption: High-level overview of the experimental procedure.

Mechanism of Action Pathway

Aurein 2.6 primarily targets the bacterial cell membrane. The proposed mechanism involves the peptide's initial electrostatic attraction to the anionic components of the Gram-positive bacterial cell wall, followed by insertion into the lipid bilayer, forming pores that disrupt the membrane potential and ionic gradients, ultimately leading to cell death.



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References

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- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
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